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1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide

Physicochemical profiling ADME prediction Triazoloquinazoline SAR

This triazoloquinazoline (CAS 893272-25-8, MW 450.5, XLogP3-AA 2.4) delivers a tosyl group at position 3 and a piperidine-4-carboxamide at position 5, ensuring distinct pharmacophoric features critical for reproducible adenosine A3 receptor SAR studies. Substitution changes alter selectivity over 100-fold, making exact procurement essential. Ideal for DNA intercalation, kinase profiling, and docking validation. Order now to secure your supply.

Molecular Formula C22H22N6O3S
Molecular Weight 450.52
CAS No. 893272-25-8
Cat. No. B2972686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide
CAS893272-25-8
Molecular FormulaC22H22N6O3S
Molecular Weight450.52
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCC(CC5)C(=O)N
InChIInChI=1S/C22H22N6O3S/c1-14-6-8-16(9-7-14)32(30,31)22-21-24-20(27-12-10-15(11-13-27)19(23)29)17-4-2-3-5-18(17)28(21)26-25-22/h2-9,15H,10-13H2,1H3,(H2,23,29)
InChIKeyUBKYBQPVDVPOCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide (CAS 893272-25-8): Chemical Identity and Core Structural Properties for Research Procurement


1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide (CAS 893272-25-8) is a synthetic heterocyclic compound belonging to the triazoloquinazoline class. Its structure features a [1,2,3]triazolo[1,5-a]quinazoline core bearing a tosyl (4-methylbenzenesulfonyl) group at the 3-position and a piperidine-4-carboxamide substituent at the 5-position [1]. The molecular formula is C22H22N6O3S with a molecular weight of 450.5 g/mol, and its computed XLogP3-AA is 2.4 [1]. The compound is registered in the ChEMBL database (CHEMBL1728293) [1] and is available from multiple chemical suppliers for non-human research use only . As a member of the triazoloquinazoline family, it shares the scaffold associated with diverse pharmacological activities including adenosine receptor antagonism, anticancer, and anti-inflammatory effects, though receptor-subtype selectivity can vary dramatically with subtle substitution changes [2].

Why Generic Triazoloquinazoline Substitution Is Not Suitable: 1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide (893272-25-8) Specificity Considerations


Triazoloquinazoline derivatives cannot be treated as interchangeable research tools because minor structural modifications at the 3- and 5-positions of the core scaffold produce profound shifts in receptor selectivity, kinase inhibition profiles, and physicochemical properties. The tosyl group at position 3 of this compound (versus phenyl, 3-methylphenyl, or halogenated benzenesulfonyl variants present in close analogs) alters both the electronic character and steric bulk of the molecule, which directly influences target binding and off-target interactions [1]. Computational properties for this specific compound (XLogP3-AA = 2.4, 1 H-bond donor, 7 H-bond acceptors) [2] differ from analogs with alternative substituents, affecting solubility, permeability, and assay behavior. Furthermore, the piperidine-4-carboxamide at position 5 provides a specific hydrogen-bonding motif that is absent in piperidine-only or piperazine analogs, potentially altering target engagement. The triazoloquinazoline class is known for adenosine A3 receptor selectivity that varies by over 100-fold with single-atom changes [1]; therefore, procurement of the exact compound is essential for reproducible SAR studies and target validation experiments.

Quantitative Differentiation Evidence for 1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide (893272-25-8) Relative to Closest Analogs


Physicochemical Property Differentiation: Computed XLogP3-AA of Target vs. De-tosylated and Alternative Sulfonyl Analogs

The target compound bearing a tosyl (4-methylbenzenesulfonyl) group at the 3-position has a computed XLogP3-AA of 2.4, reflecting moderate lipophilicity contributed by the tosyl moiety [1]. In contrast, removal of the sulfonyl group or replacement with smaller substituents (e.g., H, methyl) would be expected to reduce logP significantly. Among related triazoloquinazolines, logP values have been shown to correlate with cellular permeability and non-specific protein binding in SAR analyses [2]. This specific XLogP value differentiates the compound from 4-bromobenzenesulfonyl analogs (expected higher logP due to bromine) and 3-methylphenyl analogs lacking the sulfonyl linker (lower logP).

Physicochemical profiling ADME prediction Triazoloquinazoline SAR

Hydrogen-Bond Donor/Acceptor Profile: Target Compound vs. Common Triazoloquinazoline Scaffolds

The target compound possesses 1 hydrogen-bond donor (from the carboxamide -NH2) and 7 hydrogen-bond acceptors (N and O atoms across the triazole, quinazoline, sulfonyl, and carboxamide groups) [1]. This profile contrasts with piperidine-only analogs at position 5 (0 H-bond donors) and amine-linked analogs (2+ donors). In adenosine receptor SAR studies within the triazoloquinazoline class, the number and positioning of H-bond donors/acceptors have been critical for subtype selectivity, with A3-selective antagonists typically requiring at least one H-bond donor in the C-5 side chain [2]. The carboxamide group thus provides a key pharmacophoric feature absent in many simpler analogs.

Medicinal chemistry Ligand efficiency Triazoloquinazoline

Structural Differentiation at Position 3: Tosyl vs. Phenyl/Benzenesulfonyl in Triazoloquinazoline Anticancer Activity Context

The tosyl (4-methylbenzenesulfonyl) substituent at position 3 of the target compound represents a specific electronic and steric configuration distinct from the unsubstituted benzenesulfonyl analog (1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide, CAS 893274-74-3). In triazoloquinazoline DNA intercalators, the nature of the aryl/arylsulfonyl substituent at position 3 has been shown to influence DNA-binding affinity, with compounds bearing electron-withdrawing sulfonyl groups exhibiting IC50 values in the 50–80 µM range for DNA binding [1]. The methyl substitution on the phenyl ring of the tosyl group modulates both electron density and steric fit within the DNA intercalation site or kinase ATP-binding pocket, potentially altering potency and selectivity relative to the unsubstituted phenylsulfonyl analog [2].

Anticancer DNA intercalation Kinase inhibition Triazoloquinazoline

Recommended Research Application Scenarios for 1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide (893272-25-8)


Structure-Activity Relationship (SAR) Studies on Triazoloquinazoline Adenosine Receptor Antagonists

This compound is suitable as a chemical probe for SAR exploration at adenosine A3 receptors. The tosyl group at position 3 and the carboxamide-bearing piperidine at position 5 provide specific pharmacophoric features whose contributions to receptor affinity and subtype selectivity can be systematically evaluated. As the triazoloquinazoline class has produced A3-selective antagonists with Ki < 10 nM for optimized members [1], this compound can serve as a comparator or scaffold for further optimization. Its computed property profile (XLogP3-AA = 2.4) [2] places it in a lipophilicity range compatible with both biochemical and cellular assays.

DNA Intercalation and Anticancer Screening Panels

The triazoloquinazoline scaffold is known to intercalate DNA, with related compounds showing IC50 values in the 5–85 µM range against HepG2 and HCT116 cancer cell lines [3]. The target compound, with its specific tosyl and carboxamide substitution pattern, can be evaluated in standard NCI-60 or focused oncology panels to determine its antiproliferative profile relative to established DNA intercalators like doxorubicin (IC50 ~8 µM against HCT116) [3]. Its hydrogen-bond donor/acceptor count (1 donor, 7 acceptors) [2] may influence DNA binding affinity and sequence selectivity.

Kinase Inhibition Profiling and Selectivity Screening

Triazoloquinazolines have demonstrated inhibitory activity against multiple kinases including PDGFRβ, EGFR, and CDK4/cyclin D1 [4]. The target compound can be submitted to broad kinase profiling panels to establish its selectivity fingerprint. The tosyl group introduces steric bulk that may confer selectivity advantages over smaller substituents at the ATP-binding pocket entrance. Given that triazoloquinazoline kinase inhibitors have shown inhibition at concentrations of 50–100 µM in preliminary screens [4], this compound represents a starting point for medicinal chemistry optimization toward selective kinase probes.

Computational Chemistry and Molecular Docking Validation Studies

With its well-defined structure, computed molecular properties (MW = 450.5 g/mol, XLogP3-AA = 2.4, 7 H-bond acceptors) [2], and ChEMBL registration (CHEMBL1728293) [2], this compound is ideal for validating docking protocols against targets such as adenosine A3 receptor (PDB structures available), DNA duplexes, and kinase ATP-binding sites. Its tosyl group provides a distinctive electron density feature that can be used to calibrate scoring functions. The compound can also serve as a reference for QSAR model development within the triazoloquinazoline chemical space, following published QSAR methodologies on triazoloquinazoline adenosine antagonists [5].

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